tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate

Description

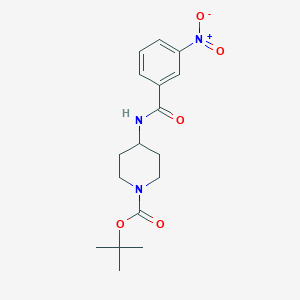

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(3-nitrobenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-9-7-13(8-10-19)18-15(21)12-5-4-6-14(11-12)20(23)24/h4-6,11,13H,7-10H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUGYASNBHHQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163406 | |

| Record name | 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-09-4 | |

| Record name | 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate typically involves the reaction of 4-(3-nitrobenzamido)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Hydrochloric acid or sodium hydroxide.

Oxidation: m-Chloroperbenzoic acid.

Major Products Formed:

Reduction: 4-(3-aminobenzamido)piperidine-1-carboxylate.

Substitution: 4-(3-nitrobenzamido)piperidine-1-carboxylic acid.

Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. A related study demonstrated that compounds similar to tert-butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) . This suggests that such compounds could be further explored for their potential as new antibiotics.

Inflammation Modulation

The compound has been investigated for its ability to modulate inflammatory pathways. In a study focused on NLRP3 inflammasome inhibitors, derivatives were synthesized and screened for their ability to inhibit IL-1β release and pyroptosis in macrophages . The results indicated that modifications to the piperidine structure could enhance anti-inflammatory effects, positioning this compound as a candidate for further development in treating inflammatory diseases.

Central Nervous System (CNS) Disorders

Given the structural characteristics of piperidine derivatives, there is potential for applications in treating CNS disorders. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems . The specific application of this compound in this context warrants exploration.

Drug Development and Synthesis

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Research has shown that careful selection of reaction conditions can significantly impact the efficiency of synthesis . This aspect is crucial for scaling up production for pharmaceutical applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives against resistant bacterial strains. This compound was included in a panel of compounds tested against MRSA and VREfm. Results showed that it exhibited comparable activity to established antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Inhibition of NLRP3 Inflammasome

In vitro studies on differentiated THP-1 cells demonstrated that this compound could effectively inhibit NLRP3-dependent pyroptosis. The study measured IL-1β release and cell viability, indicating a promising profile for anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing enzyme activity and receptor binding. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility : The nitrobenzamido derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the hydroxybenzoyl analogue shows improved aqueous solubility .

- Thermal Stability : Boc-protected derivatives generally decompose above 200°C, with the nitrobenzamido variant having a melting point ~150–160°C .

Biological Activity

tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate is a synthetic compound that has gained attention in various fields of biological research, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

The compound features a piperidine ring, a tert-butyl ester group, and a nitrobenzamide moiety. Its molecular formula is with a molecular weight of approximately 250.30 g/mol. The structural complexity contributes to its diverse biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects. For instance, minimum inhibitory concentrations (MICs) were evaluated against Staphylococcus aureus and Escherichia coli, with promising results suggesting its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of apoptosis-related proteins, leading to increased cell death in malignant cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HT-29 (Colon) | 15 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The nitrophenyl group can inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : It may bind to receptors that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) : The compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics highlighted the effectiveness of this compound against resistant bacterial strains, showing a potential pathway for new antibiotic development .

- Anticancer Research : In a study featured in Cancer Letters, researchers demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, supporting its role as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with tert-butyl-protected piperidine derivatives (e.g., 4-aminopiperidine-1-carboxylate) and 3-nitrobenzoyl chloride. Perform a coupling reaction in anhydrous dichloromethane with triethylamine as a base to facilitate amide bond formation .

- Step 2 : Optimize reaction time (typically 12–24 hours) and temperature (0–25°C) to balance yield and purity. Use TLC or HPLC to monitor completion.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield improvements (~70–85%) are achievable by substituting DMF as a solvent for better solubility .

Q. How should researchers handle and store this compound safely?

- Safety Protocols :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or nitro group degradation. Desiccate to avoid moisture absorption .

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation) based on analogs like tert-butyl piperidine-carboxylates .

- Incompatibilities : Avoid strong oxidizers (e.g., H₂O₂, KMnO₄) to prevent unintended nitro group reactions .

Advanced Research Questions

Q. What spectroscopic and analytical techniques best characterize this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm amide bond formation (δ 8.0–8.5 ppm for aromatic protons, δ 1.4 ppm for tert-butyl group). Compare with tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate for nitro group resonance patterns .

- IR : Validate amide C=O stretch (~1650 cm⁻¹) and nitro group asymmetrical stretching (~1520 cm⁻¹).

- MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .

Q. How can computational models predict the reactivity of the nitro group in this compound?

- Computational Strategies :

- DFT Calculations : Use Gaussian or ORCA to model nitro group reduction potentials and transition states. Compare with experimental cyclic voltammetry data .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Dock the compound into active sites using AutoDock Vina .

- SAR Studies : Analyze analogs (e.g., tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate) to correlate substituent effects with reactivity .

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

- Troubleshooting :

- Scenario 1 : Split NMR peaks suggest rotamers from restricted amide bond rotation. Confirm via variable-temperature NMR (VT-NMR) or 2D NOESY .

- Scenario 2 : Unaccounted impurities in HPLC may arise from nitro group degradation. Use LC-MS to identify byproducts (e.g., tert-butyl piperidine-1-carboxylate from nitro reduction) and adjust reaction inertness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.